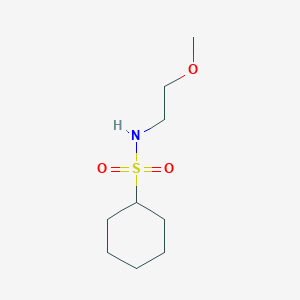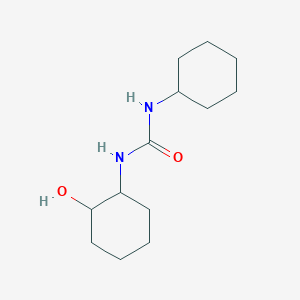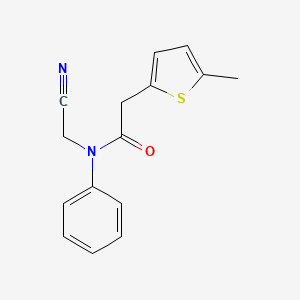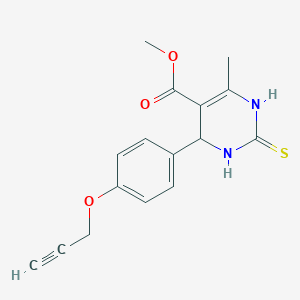![molecular formula C14H14F3NO3S B7572482 (4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone](/img/structure/B7572482.png)
(4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone, also known as MPTM, is a synthetic compound used in scientific research. MPTM is a potent and selective inhibitor of the human ether-a-go-go-related gene (hERG) potassium channel, which is involved in cardiac repolarization.
Mécanisme D'action
(4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone binds to the hERG channel and blocks the flow of potassium ions through the channel. This results in a prolongation of the cardiac action potential and an increase in the QT interval on the electrocardiogram. Prolongation of the QT interval can lead to torsades de pointes, a potentially life-threatening arrhythmia. (4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone has been shown to bind to a specific site on the hERG channel, known as the S6 helix bundle crossing, which is a critical region for channel gating.
Biochemical and Physiological Effects:
(4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone has been shown to be a potent and selective inhibitor of the hERG channel, with an IC50 value of 0.25 μM. (4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone has minimal off-target effects, as it does not significantly block other potassium channels or affect cardiac sodium or calcium channels. (4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone has been shown to prolong the QT interval in a dose-dependent manner in both in vitro and in vivo studies. (4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone has also been shown to induce arrhythmias in animal models at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone is a valuable tool compound for studying the hERG channel, as it is a potent and selective inhibitor of the channel. (4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone has minimal off-target effects, making it a useful tool for investigating the role of the hERG channel in drug-induced arrhythmias. However, (4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone has limitations in that it can induce arrhythmias at high doses, which can limit its use in certain experiments. Additionally, (4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone is not suitable for studying the effects of drugs on other potassium channels, as it is highly selective for the hERG channel.
Orientations Futures
There are several future directions for research on (4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone. One area of research is the development of more selective hERG channel inhibitors, which could be used to study the channel in more detail and potentially lead to the development of safer drugs. Another area of research is the investigation of the role of the hERG channel in non-cardiac tissues, such as the brain and pancreas. Finally, there is a need for further research on the safety and toxicity of (4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone, particularly in animal models and in humans.
Méthodes De Synthèse
(4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-(trifluoromethylsulfonyl)benzaldehyde with 4-methylpiperidine to form the intermediate product, which is then treated with acetic anhydride to yield (4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone. The purity of the final product can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
(4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone is primarily used in scientific research as a tool compound to study the hERG potassium channel. The hERG channel is an important target for drug discovery, as drugs that block this channel can cause cardiac arrhythmias. (4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone has been shown to be a potent and selective inhibitor of the hERG channel, making it a valuable tool for studying the channel's structure, function, and pharmacology. (4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone has also been used to investigate the role of the hERG channel in drug-induced arrhythmias and to screen for potential hERG channel blockers.
Propriétés
IUPAC Name |
(4-methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3S/c1-10-6-8-18(9-7-10)13(19)11-2-4-12(5-3-11)22(20,21)14(15,16)17/h2-5H,1,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHGJLPXXQMXAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7572401.png)




![Methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]-2-phenylacetate](/img/structure/B7572445.png)

![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide](/img/structure/B7572451.png)
![N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine](/img/structure/B7572458.png)
![[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B7572463.png)
![Ethyl 2-[[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-propan-2-ylamino]acetate](/img/structure/B7572471.png)
![(Z)-3-[2-(N-acetyl-4-fluoroanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7572472.png)
![1-[3-(Dimethylamino)piperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B7572488.png)
